molecular formula C5H9NO4 B1677928 N-carbomethoxy-L-alanine CAS No. 59190-99-7

N-carbomethoxy-L-alanine

Cat. No.: B1677928
CAS No.: 59190-99-7
M. Wt: 147.13 g/mol
InChI Key: JAFZODJINWJNPZ-VKHMYHEASA-N
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Description

N-carbomethoxy-L-alanine, also known as (S)-2-(methoxycarbonylamino)propanoic acid, is a derivative of the amino acid L-alanine. This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the alanine molecule. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Mechanism of Action

Target of Action

N-carbomethoxy-L-alanine is a derivative of the amino acid alanine. It is known to interact with enzymes involved in the metabolism of alanine, such as alanine racemase . Alanine racemase plays an essential role in cell wall synthesis in bacteria by converting L-alanine to D-alanine, a key building block in the biosynthesis of peptidoglycan .

Mode of Action

It is known that alanine and its derivatives can inhibit the growth and in vitro proliferation of certain human pathogens in a concentration-dependent manner . This suggests that this compound may interact with its targets, such as alanine racemase, to disrupt normal cellular processes and inhibit growth.

Biochemical Pathways

This compound likely affects the biochemical pathways involving alanine. For instance, it may impact the conversion of L-alanine to D-alanine, a crucial step in the biosynthesis of peptidoglycan in bacteria . Additionally, it may influence the production of β-alanine from glucose in genetically modified organisms .

Pharmacokinetics

It is known that the pharmacokinetics of nanoparticles, which can include compounds like this compound, involve their absorption, distribution, metabolism, and excretion (adme)

Result of Action

Given its potential interaction with alanine racemase, it may disrupt the normal function of this enzyme and thereby inhibit the growth of certain bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of cyanobacteria, which can produce similar compounds, may affect the action of this compound . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-carbomethoxy-L-alanine can be synthesized through several methods. One common approach involves the protection of the amino group of L-alanine using a methoxycarbonyl group. This can be achieved by reacting L-alanine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-carbomethoxy-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

N-carbomethoxy-L-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in studies involving enzyme-substrate interactions and protein synthesis.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-carbomethoxy-L-alanine is unique due to its methoxycarbonyl protecting group, which can be removed under relatively mild conditions compared to other protecting groups. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .

Properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZODJINWJNPZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59190-99-7
Record name N-Carbomethoxy-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059190997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CARBOMETHOXY-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIL4K149FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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